molecular formula C11H17NO4 B2485270 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid CAS No. 70684-84-3

1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid

Cat. No.: B2485270
CAS No.: 70684-84-3
M. Wt: 227.26
InChI Key: XMOGRJIQFWJZDG-UHFFFAOYSA-N
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Description

1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid is a chemical compound commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tetrahydropyridine ring. This compound is valuable in various chemical reactions due to its stability and reactivity.

Scientific Research Applications

1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid has numerous applications in scientific research:

Safety and Hazards

The safety and hazards associated with 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid include the need to wear respiratory protection, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .

Mechanism of Action

Boc-Isoguvacine, also known as 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylic acid or 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid, is a compound with intriguing properties and potential applications in neuroscience research .

Target of Action

The primary target of Boc-Isoguvacine is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Boc-Isoguvacine acts as a selective GABA receptor agonist . This means it binds to GABA receptors and mimics the function of GABA, leading to an increase in the receptor’s activity . The activation of GABA receptors typically results in a decrease in neuronal excitability, contributing to its anticonvulsant and antiepileptic effects .

Biochemical Pathways

The activation of GABA receptors by Boc-Isoguvacine affects several biochemical pathways. Primarily, it enhances the inhibitory effects of GABA in the central nervous system . This can lead to a decrease in neuronal excitability, which can have downstream effects on various neurological processes .

Pharmacokinetics

Like many other gaba receptor agonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of GABA receptors by Boc-Isoguvacine can lead to a variety of molecular and cellular effects. Most notably, it can decrease neuronal excitability, which can have anticonvulsant and antiepileptic effects . This makes Boc-Isoguvacine a potential candidate for neuroscience research, particularly in the study of conditions characterized by excessive neuronal activity .

Action Environment

The action, efficacy, and stability of Boc-Isoguvacine can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with Boc-Isoguvacine or the GABA receptors . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 1,2,3,6-tetrahydropyridine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various tetrahydropyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • 1-Boc-piperidine-4-carboxylic acid
  • 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Uniqueness

1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic Acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h4H,5-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOGRJIQFWJZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70684-84-3
Record name 1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of 1-Boc-4-methoxycarbonyl-3,4-didehydropiperidine (28.81 g, 119 mmol) in methanol (300 mL) was added 1 N aqueous sodium hydroxide (300 mL). After stirring overnight, the solvent was removed by rotary evaporation and the residue was partitioned between water and diethyl ether. The aqueous phase was separated and washed with diethyl ether, acidified to pH 2.5 with conc. HCl, then extracted with diethyl ether. The organic extract was then washed with brine, dried with MgSO4, filtered and concentrated in vacuo to give 25.16 g (93%) of a light yellow solid.
Quantity
28.81 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 1-Boc-1,2,3,6-tetrahydro-4-pyridinecarboxylate (2.22 g, 9.2 mmol) in methanol (10 mL) was added 1.0 N aqueous sodium hydroxide (25 mL). After stirring for 2 h, the solvent was removed in vacuo. The residue was partitioned between diethyl ether and water, and the layers were separated. The aqueous phase was acidified to pH 2.5 with concentrated hydrochloric acid and extracted with ethyl acetate. The organic extract was washed with saturated aqueous sodium chloride, dried (magnesium sulfate), filtered, and concentrated in vacuo to give 1.62 g (78%) of the title compound as a white solid.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
78%

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